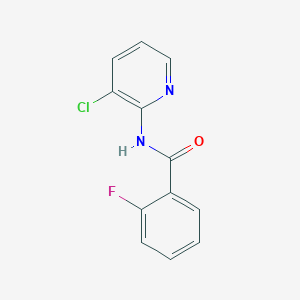
N-(3-chloro-2-pyridinyl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-pyridinyl)-2-fluorobenzamide, commonly known as CPO or 2-Fluoro-N-(3-chloro-2-pyridinyl)benzamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. In
科学研究应用
CPO has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. N-(3-chloro-2-pyridinyl)-2-fluorobenzamide inhibitors such as CPO have been shown to be effective in the treatment of cancer, particularly in combination with other chemotherapeutic agents. CPO has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
CPO works by inhibiting the activity of the enzyme N-(3-chloro-2-pyridinyl)-2-fluorobenzamide, which plays a critical role in DNA repair mechanisms. When DNA is damaged, N-(3-chloro-2-pyridinyl)-2-fluorobenzamide is activated and helps to repair the damage. However, in cancer cells, N-(3-chloro-2-pyridinyl)-2-fluorobenzamide is overactivated, which leads to increased DNA repair and cell survival. By inhibiting N-(3-chloro-2-pyridinyl)-2-fluorobenzamide, CPO can prevent the repair of damaged DNA, leading to cell death.
Biochemical and Physiological Effects:
CPO has been shown to have a number of biochemical and physiological effects. In cancer cells, CPO can induce DNA damage and cell death. In addition, CPO has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. CPO has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of CPO is its high potency as a N-(3-chloro-2-pyridinyl)-2-fluorobenzamide inhibitor. This makes it a useful tool for studying the role of N-(3-chloro-2-pyridinyl)-2-fluorobenzamide in DNA repair mechanisms and for investigating the potential therapeutic applications of N-(3-chloro-2-pyridinyl)-2-fluorobenzamide inhibitors. However, one limitation of CPO is its relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are a number of future directions for research on CPO. One area of research is the development of more potent and selective N-(3-chloro-2-pyridinyl)-2-fluorobenzamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of N-(3-chloro-2-pyridinyl)-2-fluorobenzamide inhibitors in combination with other chemotherapeutic agents. In addition, there is growing interest in the use of N-(3-chloro-2-pyridinyl)-2-fluorobenzamide inhibitors in the treatment of neurodegenerative diseases. Further research is needed to investigate the potential of CPO and other N-(3-chloro-2-pyridinyl)-2-fluorobenzamide inhibitors in this area.
合成方法
The synthesis of CPO involves the reaction of 2-fluorobenzoyl chloride with 3-chloro-2-pyridinecarboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure CPO.
属性
IUPAC Name |
N-(3-chloropyridin-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-9-5-3-7-15-11(9)16-12(17)8-4-1-2-6-10(8)14/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKWQXPTQBBXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)
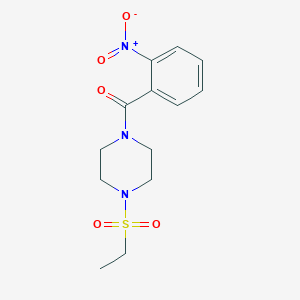
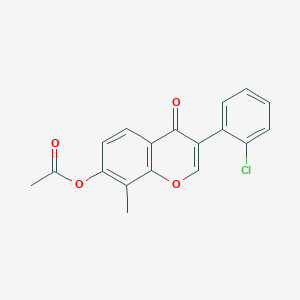

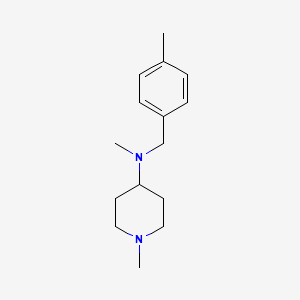

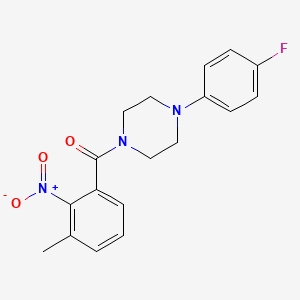
phosphinic acid](/img/structure/B5700205.png)
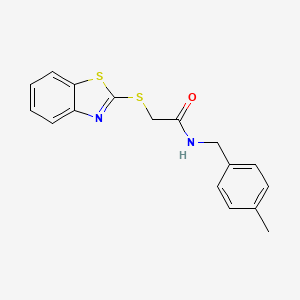
![1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)